molecular formula C17H23N5 B2443219 3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole CAS No. 2415620-40-3

3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B2443219
CAS No.: 2415620-40-3
M. Wt: 297.406
InChI Key: BMFLWOHHCMWKNG-UHFFFAOYSA-N
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Description

3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that features a unique structure combining an indazole core with a pyrazine and piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction using a halogenated pyrazine derivative.

    Introduction of the Piperidine Group: The piperidine group is often added through a nucleophilic substitution reaction with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperidine ring.

    Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrazine or indazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogenated derivatives (e.g., bromopyrazine) and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(1-piperidine) pyridine derivatives: These compounds share the piperidine moiety and have similar biological activities.

    Indole derivatives: Compounds like 3-(4-((1-(4-bromo-3substitutedphenyl)-1H-1, 2, 3-triazol-4-yl) methyl) piperazin-1-yl) benzo[d]isoxazole have structural similarities and are studied for their medicinal properties.

Uniqueness

3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific combination of an indazole core with a pyrazine and piperidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-2-(3-piperidin-1-ylpyrazin-2-yl)-4,5,6,7-tetrahydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-13-14-7-3-4-8-15(14)20-22(13)17-16(18-9-10-19-17)21-11-5-2-6-12-21/h9-10H,2-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFLWOHHCMWKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NN1C3=NC=CN=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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